N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Description
N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a thiophene ring at position 4 and a trifluoroacetyl group at position 3. The furan-2-carboxamide moiety is linked to the thiazole via an amide bond.
Key structural attributes:
- Thiazole-thiophene backbone: Enhances aromatic stacking and electronic interactions.
- Trifluoroacetyl (Tfa) group: Increases lipophilicity and metabolic stability due to fluorine’s electronegativity .
- Furan-2-carboxamide: Contributes hydrogen-bonding capacity via the carbonyl oxygen and furan oxygen.
Properties
IUPAC Name |
N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3N2O3S2/c15-14(16,17)11(20)10-9(8-4-2-6-23-8)18-13(24-10)19-12(21)7-3-1-5-22-7/h1-6H,(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVKQZSLVQUNEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C(F)(F)F)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330232 | |
| Record name | N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816353 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
361159-23-1 | |
| Record name | N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antibacterial effects, and other pharmacological profiles based on recent studies.
- Molecular Formula : C17H8F3N3O2S2
- Molecular Weight : 407.4 g/mol
- IUPAC Name : N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]furan-2-carboxamide
1. Anticancer Activity
Recent studies have indicated that derivatives of thiazole and furan compounds exhibit significant anticancer properties. For instance:
| Compound | Cell Line Tested | Inhibition (%) |
|---|---|---|
| 8c | A549 | 48% |
| 8f | A549 | 40% |
| 7d | HCT-8 | Moderate (40%) |
| 7f | Bel7402 | Low |
These results suggest that while some derivatives demonstrate moderate efficacy against specific cancer cell lines, others may not exhibit significant inhibitory effects .
2. Antibacterial Activity
The compound's structure suggests potential antibacterial properties. In related studies on thiazole derivatives:
- Compounds with similar structures have shown strong activity against Helicobacter pylori strains, with inhibition zones exceeding 30 mm at certain concentrations .
This indicates that this compound could be explored for its antibacterial potential.
3. Other Pharmacological Activities
Research has also explored the anti-inflammatory and analgesic properties of furan-based compounds. For example:
These findings suggest a broader pharmacological profile for compounds related to this compound.
Case Studies and Research Findings
A series of studies have focused on the synthesis and evaluation of thiazole and furan derivatives. For instance:
- Anticancer Studies : A study synthesized various thiazole derivatives and evaluated their activity against multiple cancer cell lines. The results highlighted that specific modifications in the chemical structure can enhance anticancer efficacy .
- Antimicrobial Studies : Another research effort involved assessing the effectiveness of furan derivatives against bacterial strains, demonstrating promising results for certain compounds in inhibiting bacterial growth .
Scientific Research Applications
The compound N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]furan-2-carboxamide has gained attention in scientific research due to its diverse applications in medicinal chemistry, particularly in the fields of oncology and antimicrobial therapy. This article explores its applications, synthesis, biological activities, and relevant case studies.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanisms of action often involve:
- Induction of Apoptosis : Compounds have been shown to activate mitochondrial pathways leading to programmed cell death.
- Inhibition of Tumor Growth : Studies demonstrate that modifications in the molecular structure can enhance the compound's ability to inhibit tumor proliferation.
Case Study: Cytotoxicity Evaluation
A study evaluated the compound's effects on human lung cancer (A549) and hepatocellular carcinoma (HepG-2) cell lines. Results indicated that the compound exhibited IC50 values comparable to established chemotherapeutics like cisplatin, demonstrating its potential as a novel anticancer agent .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. The presence of the thiophene and thiazole rings is believed to contribute to its effectiveness against various bacterial strains.
Case Study: Antimicrobial Efficacy
In vitro studies have shown that derivatives of thiazole exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The trifluoroacetyl group may enhance membrane penetration, leading to increased efficacy .
Enzyme Inhibition
This compound has been explored for its potential as an enzyme inhibitor. The structural features allow it to mimic substrates or inhibitors of key enzymes involved in disease pathways.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(Trifluoroacetyl)thiazoles | Similar trifluoroacetyl moiety | Explored for anti-inflammatory properties |
| N-(5-Methylthiazol-2-yl)acetamide | Methyl substitution on thiazole | Demonstrated selectivity against certain cancer cell lines |
| 4-Chlorophenoxy-N-[4-(thiophen-2-yl)-5-(trifluoroacetyl)-1,3-thiazol-2-yl]acetamide | Chlorophenoxy group | Focused on cytotoxicity against specific cancer cell lines |
This table illustrates how variations in substituents can significantly impact biological activity and therapeutic potential.
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of the target compound with structurally related derivatives:
Key Structural Differences and Implications
Trifluoroacetyl vs. Nitro/Sulfonyl Groups: The target’s Tfa group (electron-withdrawing) enhances electrophilicity and metabolic stability compared to nitro groups (e.g., ’s 5-nitrothiophene derivatives) or sulfonyl groups (). This may improve membrane permeability .
Furan-2-carboxamide vs. Benzamide :
- The furan ring (, target) offers π-π stacking via its aromatic system, while benzamide analogs () provide bulkier hydrophobic interactions.
Substituent Position and Bioactivity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
